![molecular formula C21H24O5 B569568 Isodihydrofutoquinol B CAS No. 62499-71-2](/img/structure/B569568.png)
Isodihydrofutoquinol B
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Overview
Description
Molecular Structure Analysis
The molecular formula of Isodihydrofutoquinol B is C21H24O5 . The InChI string isInChI=1S/C21H24O5/c1-5-6-16-12-21 (24-4,20 (23-3)11-17 (16)22)14 (2)9-15-7-8-18-19 (10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3
. The canonical SMILES is CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC
. Physical And Chemical Properties Analysis
The molecular weight of Isodihydrofutoquinol B is 356.4 g/mol . It has 0 hydrogen bond donors, 5 hydrogen bond acceptors, and 7 rotatable bonds . The topological polar surface area is 54 Ų . The exact mass is 356.16237386 g/mol .Scientific Research Applications
Isodihydrofutoquinol B: A Comprehensive Analysis of Scientific Research Applications
Isodihydrofutoquinol B is a chemical compound with a CAS number of 62499-71-2. It has been identified as having multiple potential applications in scientific research. Below is a detailed analysis focusing on six unique applications, each presented in a separate section with a clear and descriptive heading.
Neuroprotective Agent: Isodihydrofutoquinol B has shown promise as a neuroprotective agent. It has been observed to have a protective effect on Aβ25-35-induced PC12 cell damage, which is a model for studying neurodegenerative diseases such as Alzheimer’s .
Cardiovascular Research: This compound has been linked to cardiovascular research, particularly in the study of cardiovascular diseases. It may offer protection against glucose-induced intracellular oxidative damage, which is a significant factor in cardiovascular health .
Anti-inflammatory Properties: Research suggests that Isodihydrofutoquinol B may possess anti-inflammatory properties, which could be beneficial in the treatment of various inflammatory conditions .
Cancer Research: In the field of cancer research, Isodihydrofutoquinol B has been proposed as a potential inhibitor of the epidermal growth factor receptor (EGFR), which is implicated in many types of cancer. It could serve as a novel inhibitor with significant binding affinity .
Antioxidant Activity: The compound’s potential antioxidant activity makes it an interesting candidate for studies related to oxidative stress and its impact on cellular health .
Biotechnological Applications: Given its diverse biological activities, Isodihydrofutoquinol B may also find applications in biotechnology, particularly in areas related to animal health and productivity, genetics, genomics, and stem cell research .
Mechanism of Action
Target of Action
Isodihydrofutoquinol B is an active compound that can be isolated from the stems of Piper kadsura . It has been found to have a neuroprotective effect on Aβ25-35-induced PC12 cell damage . The primary target of Isodihydrofutoquinol B is the Aβ25-35-induced PC12 cells . These cells are often used as a model for studying neurodegenerative diseases, such as Alzheimer’s disease .
Mode of Action
It has been suggested that it interacts with its targets (aβ25-35-induced pc12 cells) in a way that provides neuroprotection . This interaction may involve the modulation of certain biochemical pathways that are involved in neurodegeneration .
Biochemical Pathways
Given its neuroprotective effects, it is likely that it influences pathways related to neuronal survival and death
Result of Action
The primary result of Isodihydrofutoquinol B’s action is the neuroprotection of Aβ25-35-induced PC12 cells . This suggests that the compound may have potential therapeutic applications in the treatment of neurodegenerative diseases, such as Alzheimer’s disease .
Action Environment
Like all chemical compounds, its stability and efficacy could potentially be influenced by factors such as temperature, ph, and the presence of other chemicals .
properties
IUPAC Name |
4-[1-(1,3-benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-prop-2-enylcyclohexa-2,5-dien-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24O5/c1-5-6-16-12-21(24-4,20(23-3)11-17(16)22)14(2)9-15-7-8-18-19(10-15)26-13-25-18/h5,7-8,10-12,14H,1,6,9,13H2,2-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMOHLDSEWHACKE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCO2)C3(C=C(C(=O)C=C3OC)CC=C)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30660095 |
Source
|
Record name | 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
356.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Isodihydrofutoquinol B | |
CAS RN |
62499-71-2 |
Source
|
Record name | 4-[1-(2H-1,3-Benzodioxol-5-yl)propan-2-yl]-4,5-dimethoxy-2-(prop-2-en-1-yl)cyclohexa-2,5-dien-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30660095 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the known natural sources of Isodihydrofutoquinol B?
A1: Isodihydrofutoquinol B has been isolated from several Indian Piper species. [] This genus includes plants like black pepper and long pepper, known for their culinary and medicinal uses. Further research may reveal its presence in other related plant species.
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